

An In-depth Technical Guide to 1,4-Dimethylpiperazine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,4-Dimethylpiperazine**

Cat. No.: **B091421**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **1,4-Dimethylpiperazine**, a versatile molecule with significant applications in industrial and research settings. This document details its chemical structure, physicochemical properties, and key experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

1,4-Dimethylpiperazine is a heterocyclic organic compound featuring a six-membered piperazine ring with methyl groups attached to both nitrogen atoms at positions 1 and 4.[1] This substitution pattern influences its chemical reactivity and physical properties compared to unsubstituted piperazine.[1]

The structural and identifying information for **1,4-Dimethylpiperazine** is summarized in the table below.

Identifier	Value
IUPAC Name	1,4-dimethylpiperazine[2]
Synonyms	N,N'-dimethylpiperazine, Lupetazine, Texacat DMP[3][4]
CAS Number	106-58-1[2][5]
Molecular Formula	C ₆ H ₁₄ N ₂ [2]
Molecular Weight	114.19 g/mol [2]
InChI Key	RXYPXQSKLGGKOL-UHFFFAOYSA-N[4]
SMILES	CN1CCN(CC1)C[2]

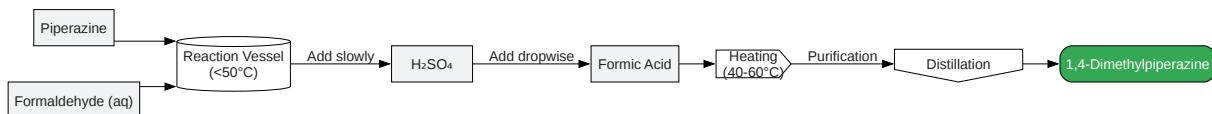
Physicochemical Properties

1,4-Dimethylpiperazine is a colorless to pale yellow liquid at room temperature with a characteristic amine odor.[1] Its physical and chemical properties are critical for its handling, storage, and application in various chemical processes.

Property	Value
Appearance	Colorless to pale yellow liquid[1]
Boiling Point	131-132 °C at 750 mmHg[3]
Melting Point	-1 °C
Density	0.844 g/cm ³ at 25 °C[3]
Flash Point	21 °C (69.8 °F)[6]
Solubility	Miscible with water and many organic solvents[1]
pKa (conjugate acid)	pKa1: 4.63, pKa2: 8.54[7]
Vapor Pressure	20 hPa at 20 °C

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **1,4-Dimethylpiperazine**.


Synthesis of 1,4-Dimethylpiperazine

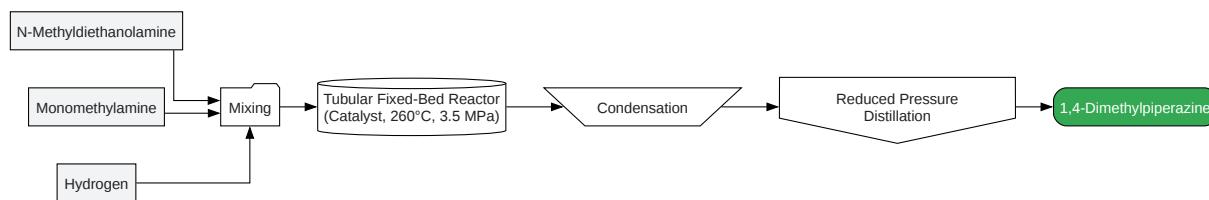
3.1.1. Eschweiler-Clarke Reaction

This classic method involves the N-methylation of piperazine using formaldehyde as the carbon source and formic acid as the reducing agent.[\[1\]](#)

Experimental Protocol:

- In a reaction vessel, add piperazine to an aqueous solution of formaldehyde while stirring and maintaining the temperature below 50°C by cooling.
- Slowly add sulfuric acid to the mixture.
- Carefully add formic acid dropwise, controlling the rate to manage the evolution of carbon dioxide.
- Maintain the reaction temperature between 40°C and 60°C. The reaction proceeds at atmospheric pressure.[\[1\]](#)
- Upon completion of the reaction, isolate and purify the **1,4-Dimethylpiperazine** by distillation.[\[1\]](#)

[Click to download full resolution via product page](#)


Eschweiler-Clarke synthesis workflow.

3.1.2. Industrial Synthesis from N-Methyldiethanolamine

This industrial method involves the reaction of N-methyldiethanolamine with monomethylamine over a catalyst in a fixed-bed reactor.[8]

Experimental Protocol:

- Mix N-methyldiethanolamine, hydrogen, and monomethylamine in the desired molar ratio (e.g., 1:6:2.05).[8]
- Introduce the mixture into a tubular fixed-bed reactor filled with a suitable catalyst (e.g., rare earth element modified copper-based composite catalyst).[8]
- Gasify the raw materials in the reactor at a high temperature (e.g., 260 °C).[8]
- The mixed gas of the raw materials contacts the catalyst and reacts under pressure (e.g., 3.5 MPa) to form a mixture containing **1,4-Dimethylpiperazine**.[8]
- Condense and collect the reaction mixture.
- Purify the product by reduced pressure distillation to obtain high-purity **1,4-Dimethylpiperazine**.[8]

[Click to download full resolution via product page](#)

Industrial synthesis logical workflow.

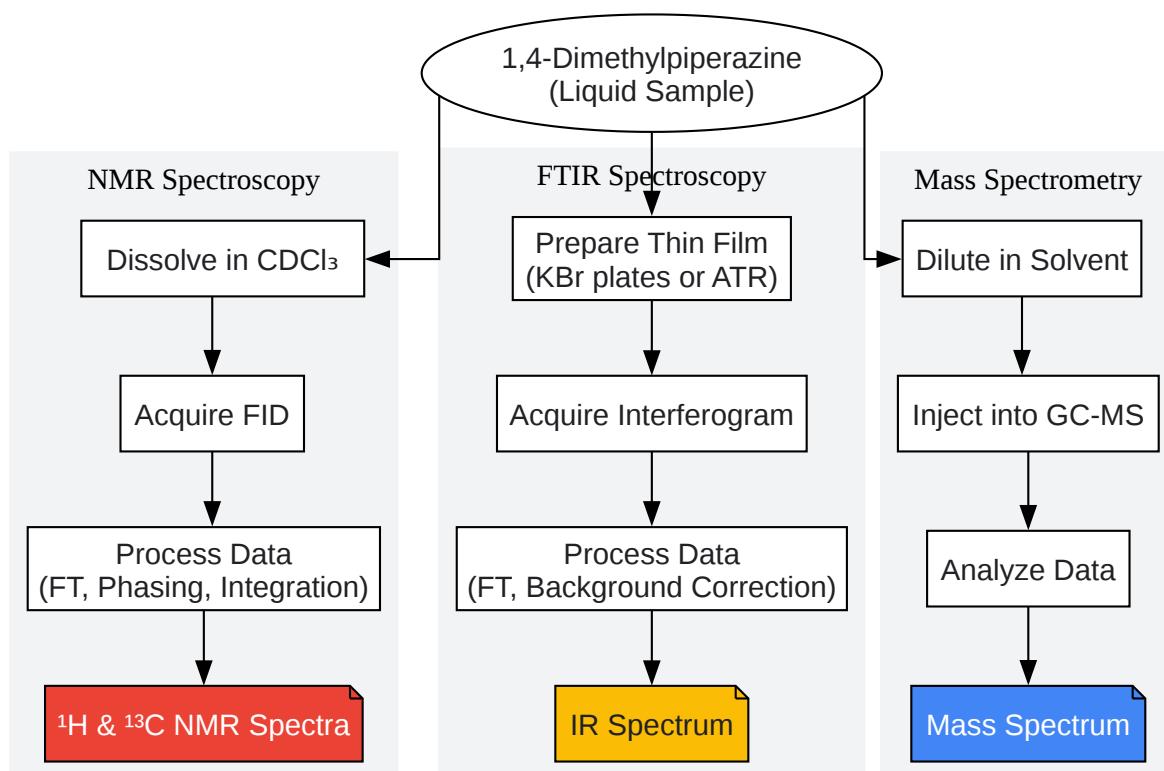
Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **1,4-Dimethylpiperazine** in a suitable deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.[3]
- Instrument Parameters:
 - Spectrometer: 300 MHz or higher.
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Spectral Width: 0-10 ppm.
 - Temperature: 298 K.[3]
- Data Processing:
 - Apply an exponential window function to the Free Induction Decay (FID).
 - Perform a Fourier transform.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using an internal standard (e.g., TMS at 0.00 ppm).
 - Integrate the signals.[3]

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy


Experimental Protocol:

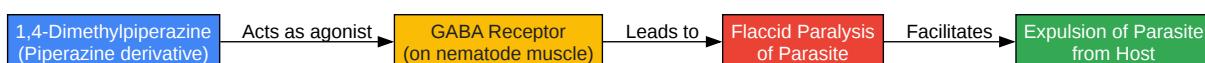
- Sample Preparation (Neat Liquid): Place a drop of **1,4-Dimethylpiperazine** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[2] Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.[2][9]
- Data Acquisition:
 - Record a background spectrum of the empty salt plates or ATR crystal.
 - Place the prepared sample in the FTIR spectrometer.
 - Pass a beam of infrared radiation through the sample.
 - The detector measures the transmitted radiation.[2]
- Data Processing: The resulting interferogram is Fourier-transformed to generate the infrared spectrum, which is then corrected using the background spectrum.[2]

3.2.3. Mass Spectrometry (MS)

Experimental Protocol:

- Sample Preparation: Dissolve the sample in an organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute an aliquot of this solution with the same or a compatible solvent.[10]
- Sample Introduction: Introduce the sample into the mass spectrometer, often via a gas chromatography (GC) system for separation and analysis of a pure compound.[2]
- Data Acquisition: Acquire the mass spectrum, observing the molecular ion peak and the fragmentation pattern.[11]

[Click to download full resolution via product page](#)


General workflow for spectroscopic analysis.

Applications in Research and Industry

1,4-Dimethylpiperazine is a versatile compound with numerous applications.

- Polyurethane Catalyst: It is widely used as a catalyst in the production of polyurethane foams.^[12] It can act as a delayed-action catalyst, which is beneficial for in-mold flowability.^[12]
- Chemical Intermediate: It serves as a building block in the synthesis of various organic compounds, including cationic surfactants, pharmaceutical intermediates, and agrochemicals.^[1]

- **CO₂ Capture:** Amine solutions containing piperazine derivatives are used for CO₂ and H₂S scrubbing from gas streams.
- **Anthelmintic Properties:** Historically, piperazine and its derivatives have been used as anthelmintic agents.^[3] Their mode of action is generally by paralyzing parasites, allowing the host to expel them. This is thought to occur through agonist effects on the inhibitory GABA (γ -aminobutyric acid) receptor in nematodes.^{[3][13]}

[Click to download full resolution via product page](#)

Simplified anthelmintic action pathway.

Safety and Handling

1,4-Dimethylpiperazine is a flammable liquid and is corrosive.^[14] It can cause severe skin burns and eye damage.^[14] It is also harmful if swallowed.^[14]

Handling Precautions:

- Wear protective clothing, goggles, and gloves.^[6]
- Use in a well-ventilated area or under a chemical fume hood.^[11]
- Keep away from heat, sparks, and open flames.^[11]
- Ground all equipment to prevent static discharge.^[11]
- Store in a cool, dry, well-ventilated area in tightly closed containers.^[6]

First Aid Measures:

- **Eyes:** Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.^[11]

- Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[6]
- Ingestion: Do not induce vomiting. Call a physician immediately.[11]
- Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]

This technical guide provides a foundational understanding of **1,4-Dimethylpiperazine** for professionals in research and drug development. For specific applications, further investigation and optimization of the provided protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperazine, 1,4-dimethyl- [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. kubochem.com [kubochem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN108503608B - Preparation method of 1, 4-dimethylpiperazine - Google Patents [patents.google.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dl.lib.uom.lk [dl.lib.uom.lk]
- 13. Modes of action of antihelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental Modeling and Optimization of CO₂ Absorption into Piperazine Solutions Using RSM-CCD Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Dimethylpiperazine: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091421#1-4-dimethylpiperazine-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com